molecular formula C18H21N3O7 B11048087 ethyl {4-[3-amino-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate

ethyl {4-[3-amino-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate

Cat. No.: B11048087
M. Wt: 391.4 g/mol
InChI Key: FZVSJYXKXSNLMX-UHFFFAOYSA-N
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Description

ETHYL 2-{4-[3-AMINO-1-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE is a complex organic compound that features a unique combination of functional groups, including an amino group, a methoxy group, and a benzodioxole moiety

Preparation Methods

The synthesis of ETHYL 2-{4-[3-AMINO-1-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzodioxole moiety: This can be achieved through a series of electrophilic aromatic substitution reactions.

    Introduction of the amino group: This step often involves nitration followed by reduction to convert a nitro group to an amino group.

    Formation of the pyrazole ring: This can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones.

    Esterification: The final step involves esterification to introduce the ethyl acetate group.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

ETHYL 2-{4-[3-AMINO-1-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting oxo groups to hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the benzodioxole and pyrazole rings.

    Ester hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid

Scientific Research Applications

ETHYL 2-{4-[3-AMINO-1-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-{4-[3-AMINO-1-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The benzodioxole moiety is known to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

ETHYL 2-{4-[3-AMINO-1-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE can be compared with similar compounds such as:

ETHYL 2-{4-[3-AMINO-1-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE stands out due to its unique combination of functional groups, which may offer distinct advantages in drug design and other applications.

Properties

Molecular Formula

C18H21N3O7

Molecular Weight

391.4 g/mol

IUPAC Name

ethyl 2-[4-[3-amino-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-5-oxo-1,2-dihydropyrazol-3-yl]acetate

InChI

InChI=1S/C18H21N3O7/c1-3-26-15(23)7-11-16(18(24)21-20-11)10(6-14(19)22)9-4-12(25-2)17-13(5-9)27-8-28-17/h4-5,10H,3,6-8H2,1-2H3,(H2,19,22)(H2,20,21,24)

InChI Key

FZVSJYXKXSNLMX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C(=O)NN1)C(CC(=O)N)C2=CC3=C(C(=C2)OC)OCO3

Origin of Product

United States

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